2-Hydroxy-4-(3-methylthiophenyl)pyridine
Description
2-Hydroxy-4-(3-methylthiophenyl)pyridine is a pyridine derivative characterized by a hydroxyl (-OH) group at the 2-position and a 3-methylthiophenyl substituent at the 4-position of the pyridine ring. The methylthio (-SCH₃) group on the phenyl ring introduces sulfur-containing functionality, which may influence electronic properties, solubility, and biological activity.
Key structural features:
- Pyridine core: Aromatic heterocycle with nitrogen at position 1.
- Hydroxyl group: Enhances hydrogen-bonding capacity and acidity (pKa ~4–5).
Properties
IUPAC Name |
4-(3-methylsulfanylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-11-4-2-3-9(7-11)10-5-6-13-12(14)8-10/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLHAFPMYLMAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(3-methylthiophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-(3-methylthiophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 2-oxo-4-(3-methylthiophenyl)pyridine.
Reduction: Formation of 2-hydroxy-4-(3-methylthiophenyl)pyridine derivatives with reduced functional groups.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-Hydroxy-4-(3-methylthiophenyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(3-methylthiophenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxy group and the thiophenyl moiety play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical properties of 2-Hydroxy-4-(3-methylthiophenyl)pyridine and its analogs based on the evidence:
Key Comparative Analysis
Electronic and Steric Effects
- Sulfur-containing substituents : The methylthio group in 2-Hydroxy-4-(3-methylthiophenyl)pyridine increases lipophilicity (logP ~2.5–3.5) compared to hydroxyl or carboxyl analogs. This enhances membrane permeability, as seen in methionine analogs used in ruminant nutrition .

- Electron-withdrawing groups : Trifluoromethyl (-CF₃) in 2-Hydroxy-4-(trifluoromethyl)pyridine stabilizes the pyridine ring via inductive effects, reducing basicity (pKa ~1.5–2.5) and improving metabolic stability .
Solubility and Stability
- Hydroxyl vs. carboxyl groups : 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine exhibits higher aqueous solubility (logS ~-2.5) than the methylthio analog (logS ~-3.5) due to ionization of the carboxyl group .
- Thermal stability : Methylthio-substituted pyridines generally exhibit higher melting points (e.g., 268–287°C in related chloro-phenyl pyridines) compared to hydroxyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

